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Compound of Interest

Compound Name: ZD 7155(hydrochloride)

Cat. No.: B127983

This guide provides a detailed comparison of the pharmacological properties and
antihypertensive effects of two angiotensin Il type 1 (AT1) receptor antagonists: ZD 7155 and
the widely prescribed drug, losartan. The information presented herein is intended for
researchers, scientists, and professionals in the field of drug development to facilitate an
objective evaluation of these two compounds.

Mechanism of Action: Targeting the Renin-
Angiotensin-Aldosterone System

Both ZD 7155 and losartan exert their blood pressure-lowering effects by selectively blocking
the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).
Angiotensin Il, a potent vasoconstrictor, binds to AT1 receptors to mediate its effects, which
include vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to
an increase in blood pressure. By competitively inhibiting the binding of angiotensin Il to the
AT1 receptor, both ZD 7155 and losartan effectively counteract these effects, leading to
vasodilation and a reduction in blood pressure.
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Comparative Efficacy in Blood Pressure Reduction

Experimental data from preclinical and clinical studies demonstrate the antihypertensive
efficacy of both ZD 7155 and losartan.

Preclinical Data: Studies in Rats
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A key comparative study in conscious normotensive Sprague-Dawley (SD) rats and
spontaneously hypertensive rats (SHR) revealed that ZD 7155 is a more potent AT1 receptor
antagonist than losartan. In conscious SD rats, ZD 7155 was found to be approximately ten
times more potent than losartan in suppressing the pressor response to angiotensin I1.[1]
Furthermore, ZD 7155 exhibited a prolonged duration of action, suppressing the angiotensin II-
induced pressor response for about 24 hours.[1] In SHRs, both compounds demonstrated a
significant antihypertensive effect.[1]

Another study in two-kidney, one-clip Goldblatt hypertensive rats showed that oral
administration of ZD 7155 led to a rapid and sustained reduction in blood pressure for up to 48
hours.[2] In a separate investigation, ZD 7155 was shown to decrease systolic blood pressure
by 16 mmHg in Sprague-Dawley rats.[3]
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Clinical Data: Studies with Losartan in Humans

Extensive clinical trials have established the efficacy of losartan in treating hypertension in

humans. The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study, a

© 2025 BenchChem. All rights reserved.

4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8887734/
https://pubmed.ncbi.nlm.nih.gov/8887734/
https://pubmed.ncbi.nlm.nih.gov/8887734/
https://pubmed.ncbi.nlm.nih.gov/8887734/
https://pubmed.ncbi.nlm.nih.gov/9797176/
https://pubmed.ncbi.nlm.nih.gov/9593069/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

large-scale clinical trial, demonstrated that a losartan-based treatment regimen effectively

reduced blood pressure in hypertensive patients with left ventricular hypertrophy.[4][5][6] In this

trial, blood pressure fell by an average of 30.2/16.6 mmHg in the losartan group.[4][5]

Dose-ranging studies have shown that losartan at doses of 50 mg to 150 mg once daily

produces significant reductions in both systolic and diastolic blood pressure compared to

placebo.[7] Specifically, after 8 weeks of treatment, 50 mg of losartan led to a mean reduction

of 13.0/10.1 mmHg in supine systolic/diastolic pressure.[7]
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Experimental Protocols
Animal Studies: Comparative Cardiovascular Effects in

Rats
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The following protocol was adapted from a study comparing ZD 7155 and losartan in conscious
normotensive and hypertensive rats.[1]

Animal Preparation
(Sprague-Dawley or
Spontaneously Hypertensive Rats)

Arterial and Venous
Catheter Implantation

Post-operative
Recovery Period

Baseline Blood Pressure
and Heart Rate Recording

>

Angiotensin II Infusion
(to assess pressor response)

>
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¢ Animal Models: Male normotensive Sprague-Dawley (SD) rats and spontaneously
hypertensive rats (SHR) were used.

o Surgical Preparation: Under anesthesia, catheters were implanted into the abdominal aorta
via the femoral artery for direct blood pressure measurement and into the abdominal vena
cava via the femoral vein for drug administration.

e Experimental Procedure:
o After a recovery period, conscious rats were placed in experimental cages.
o Arterial blood pressure and heart rate were continuously recorded.
o Abaseline period was established before any infusions.

o Angiotensin Il was infused intravenously at varying doses to establish a dose-response
curve for its pressor effect.

o ZD 7155 or losartan was administered as an intravenous bolus at specified doses.

o The angiotensin Il infusion protocol was repeated at various time points after antagonist
administration to determine the potency and duration of the blockade.

o Data Analysis: The inhibitory effects of ZD 7155 and losartan on the angiotensin Il-induced
pressor responses were calculated and compared. The antihypertensive effects in SHRs
were determined by measuring the reduction in mean arterial pressure from baseline.

Conclusion

Both ZD 7155 and losartan are effective antagonists of the angiotensin Il type 1 receptor,
leading to a reduction in blood pressure. Preclinical evidence suggests that ZD 7155 is a more
potent and longer-acting antagonist than losartan in rat models of hypertension. Losartan has
been extensively studied in humans and is a well-established therapeutic agent for
hypertension. The data presented in this guide provides a basis for further research and
development in the field of AT1 receptor antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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